![molecular formula C8H18O3 B1583401 1-Methoxy-3-(3-methoxypropoxy)propane CAS No. 111109-77-4](/img/structure/B1583401.png)
1-Methoxy-3-(3-methoxypropoxy)propane
Overview
Description
“1-Methoxy-3-(3-methoxypropoxy)propane” is an organic compound with a molecular weight of 162.23 . It is also known as isopropyl methoxyacetate (IPMA) and is used as a solvent in organic synthesis and as a reagent in the synthesis of other compounds.
Molecular Structure Analysis
The molecular formula of “1-Methoxy-3-(3-methoxypropoxy)propane” is C8H18O3 . The InChI code is 1S/C8H18O3/c1-9-5-3-7-11-8-4-6-10-2/h3-8H2,1-2H3 .Physical And Chemical Properties Analysis
“1-Methoxy-3-(3-methoxypropoxy)propane” is a liquid at room temperature . It has a molecular weight of 162.23 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Phenolic Propane-1, 2- and 1, 3-diols :
- Research shows various methods for obtaining 1-(methoxyphenyl)propane-1, 3-diols and 2-(methoxyphenyl)propane-1, 3-diols from benzaldoximes, indicating potential applications in synthetic chemistry (Tyman & Payne, 2006).
Modification of Kaolinite Surfaces :
- Propanediols were reacted with methoxy-modified kaolinite to form hydroxypropoxy-modified kaolinites by transesterification, demonstrating potential in materials science for specific adsorption and regioselective reactions (Itagaki & Kuroda, 2003).
Fluorescence Study :
- Studies on 1,3-bis(4-methoxy-1-naphthyl)propane show fluorescence spectra indicating the existence of two types of excimers, providing insights into molecular interactions at low temperatures (Itagaki et al., 1981).
Synthesis of Polysiloxane :
- Synthesis of 1,3-bis [3-(1-methoxy-2-hydroxypropoxy)propyl]polysiloxane explored, relevant for polymer science (Zhe, 2015).
Role in Propylene Polymerization :
- The multi-ether compounds, including variants of 1,3-propanediols, were employed as external donors in propylene polymerization, highlighting applications in industrial chemistry (Mirjahanmardi et al., 2016).
Environmental and Engineering Applications
Emission Characteristics in Diesel Engines :
- The addition of di-methoxy-propane to diesel fuel showed a reduction in emissions and a marginal increase in performance in diesel engines (Sathiyagnanam & Saravanan, 2008).
Synthesis of α,β-Unsaturated Aldehydes :
- Research on the synthesis of α,β-unsaturated aldehydes using derivatives of methoxypropene, indicating potential applications in pharmaceutical and chemical synthesis (Wada et al., 1977).
Metabolism of Lignin Model Compounds :
- Study on the metabolism of a lignin substructure model compound related to methoxypropane diols, showing potential in understanding and enhancing biodegradation processes (Nakatsubo et al., 1982).
Molecular and Material Science
Vibrational Analysis and Electronic Structure :
- Analysis of the molecular properties of derivatives of methoxypropane diols, contributing to the understanding of molecular interactions in material science (Sinha et al., 2011).
Properties of BF₂ Complexes :
- Research on the BF₂ complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione, exploring its chromic effects and emission properties for potential applications in optoelectronics (Galer et al., 2014).
Safety And Hazards
properties
IUPAC Name |
1-methoxy-3-(3-methoxypropoxy)propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-9-5-3-7-11-8-4-6-10-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDCKLXGUZOEGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274213 | |
Record name | 1-Methoxy-3-(3-methoxypropoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid | |
Record name | Propane, oxybis[methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1-Methoxy-3-(3-methoxypropoxy)propane | |
CAS RN |
111109-77-4, 66226-74-2 | |
Record name | Dipropylene glycol dimethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111109774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, oxybis[methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Methoxy-3-(3-methoxypropoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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